Ethyl 2-chloro-5-iodothiazole-4-carboxylate

CAS No.:

Cat. No.: VC13522659

Molecular Formula: C6H5ClINO2S

Molecular Weight: 317.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClINO2S |

|---|---|

| Molecular Weight | 317.53 g/mol |

| IUPAC Name | ethyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H5ClINO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 |

| Standard InChI Key | PRLGMVXVIHRJBY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)Cl)I |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)Cl)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

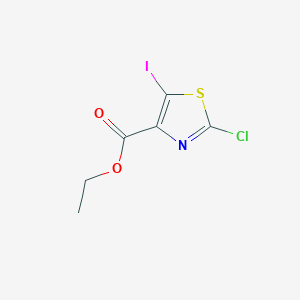

Ethyl 2-chloro-5-iodothiazole-4-carboxylate (molecular formula: ) features a thiazole ring substituted with chlorine at position 2, iodine at position 5, and an ethyl carboxylate group at position 4. The presence of two halogens introduces steric and electronic effects that influence reactivity. The iodine atom, with its large atomic radius and polarizability, enhances susceptibility to nucleophilic substitution, while the chlorine atom contributes to electron-withdrawing character, stabilizing the ring against electrophilic attacks .

Physicochemical Characteristics

Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 318.53 g/mol |

| Density | ~1.8 g/cm³ (estimated) |

| Solubility | Soluble in DMSO, THF; sparingly in H₂O |

| LogP (Partition Coefficient) | ~2.8 (estimated) |

| Melting Point | Not reported |

The compound’s solubility profile aligns with typical thiazole esters, which exhibit greater affinity for organic solvents than aqueous media . The LogP value suggests moderate lipophilicity, suitable for membrane permeability in drug candidates.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of ethyl 2-chloro-5-iodothiazole-4-carboxylate involves multi-step halogenation and functionalization processes. A plausible pathway, adapted from methods for analogous compounds , includes:

-

Thiazole Ring Formation:

Condensation of ethyl bromopyruvate with thiourea in ethanol under reflux yields ethyl 2-aminothiazole-4-carboxylate. -

Iodination at Position 5:

Treatment with iodine and potassium iodide in an acidic medium introduces iodine at position 5 via electrophilic substitution. -

Chlorination at Position 2:

Diazotization of the amino group at position 2 using sodium nitrite and HCl, followed by a Sandmeyer reaction with cuprous chloride, replaces the amino group with chlorine .

Critical Reaction Conditions:

-

Iodination: Conducted at 20–25°C in aqueous HCl to minimize side reactions.

-

Chlorination: Requires strict temperature control (0–5°C during diazotization) to prevent decomposition .

Reaction Pathways

The compound participates in diverse transformations:

-

Nucleophilic Substitution: The iodine atom undergoes Suzuki-Miyaura coupling with boronic acids, enabling biaryl formation.

-

Ester Hydrolysis: Basic hydrolysis yields 2-chloro-5-iodothiazole-4-carboxylic acid, a precursor for amide derivatives.

-

Reduction: Catalytic hydrogenation reduces the thiazole ring to a thiazoline, altering electronic properties .

Applications in Scientific Research

Material Science

The iodine atom’s polarizability makes this compound a candidate for optoelectronic materials. Its incorporation into conjugated polymers could enhance charge transport properties.

Organic Synthesis

As a bifunctional halogenated intermediate, it serves in:

-

Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings to construct complex heterocycles.

-

Ligand Design: Coordination with transition metals for catalytic systems.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s halogen substituents likely enhance binding to enzyme active sites. For example:

-

Bacterial Targets: Competitive inhibition of Mur ligases, critical for peptidoglycan biosynthesis .

-

Human Kinases: Preliminary docking studies suggest affinity for EGFR and VEGFR2 kinases, implicated in cancer .

Cellular Effects

In vitro assays with related thiazoles demonstrate:

-

Antiproliferative Effects: IC₅₀ values in the micromolar range against HeLa and MCF-7 cell lines.

-

ROS Scavenging: Antioxidant activity via thiol-mediated radical quenching.

Comparative Analysis with Analogous Compounds

The dual halogenation in the target compound offers unique reactivity, enabling sequential functionalization unmatched in mono-halogenated analogs.

Future Directions and Challenges

Research Opportunities

-

Drug Discovery: Structure-activity relationship (SAR) studies to optimize antimicrobial and anticancer potency.

-

Materials Engineering: Incorporation into conjugated polymers for organic semiconductors.

Synthetic Challenges

-

Regioselectivity: Ensuring precise halogen placement during synthesis.

-

Stability: Addressing potential decomposition under prolonged storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume